![molecular formula C19H16F3NO B14606448 4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine CAS No. 60086-53-5](/img/structure/B14606448.png)
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine is a chemical compound that features a trifluoromethyl group attached to a xanthene core, which is further linked to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which is then functionalized with a trifluoromethyl group. The final step involves the introduction of the piperidine ring through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Applications De Recherche Scientifique
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The xanthene core can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)piperidine: A simpler analog with similar trifluoromethyl and piperidine moieties but lacking the xanthene core.
Xanthene derivatives: Compounds with a xanthene core but different substituents, offering varied chemical and biological properties.
Piperidine derivatives: A broad class of compounds with diverse functional groups attached to the piperidine ring.
Uniqueness
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine is unique due to the combination of its trifluoromethyl group, xanthene core, and piperidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60086-53-5 |
|---|---|
Formule moléculaire |
C19H16F3NO |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
4-[2-(trifluoromethyl)xanthen-9-ylidene]piperidine |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)13-5-6-17-15(11-13)18(12-7-9-23-10-8-12)14-3-1-2-4-16(14)24-17/h1-6,11,23H,7-10H2 |
Clé InChI |
MHWXUCAJMDFQAR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1=C2C3=CC=CC=C3OC4=C2C=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


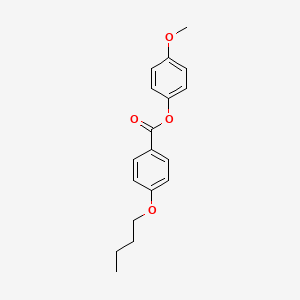

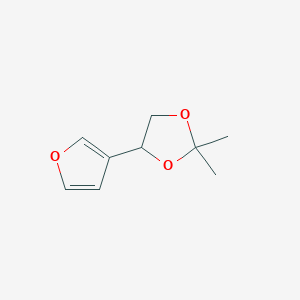
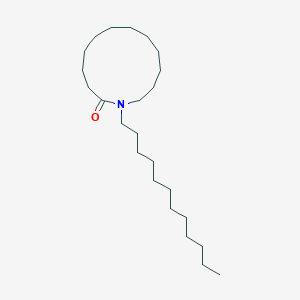
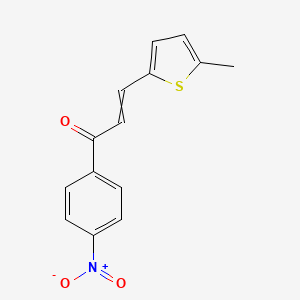

![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)


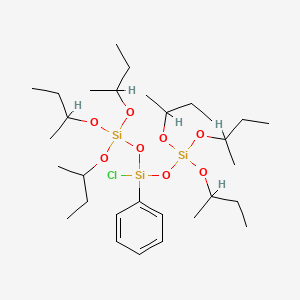
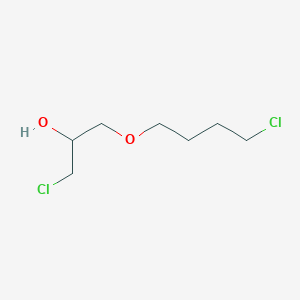

![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
